2-chloro-N-(2-morpholinophenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Supramolecular Chemistry Applications Benzene-1,3,5-tricarboxamide derivatives, including structures with similar functional groups, have been extensively studied for their unique self-assembly and molecular recognition properties. These compounds exhibit potential for creating nanometer-sized rod-like structures stabilized by hydrogen bonding, which could be useful in nanotechnology and polymer processing. Additionally, their multivalent nature might find applications in the biomedical field, such as in drug delivery systems or as scaffolding for tissue engineering (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Properties Compounds similar to 2-chloro-N-(2-morpholinophenyl)benzenecarboxamide, particularly those related to benzamide derivatives, have been reviewed for their pharmacological properties. For example, metoclopramide, a benzamide derivative, is known for its use in treating gastrointestinal disorders. It acts by enhancing gastrointestinal motility, indicating the potential for benzamide derivatives in therapeutic applications targeting the digestive system (Pinder et al., 2012).
Environmental Science Research on compounds like 2,4-D herbicide and chlorophenols, which share some structural similarities with benzene carboxamide derivatives, has provided insights into their environmental impact, toxicity, and human exposure risks. Such studies are crucial for understanding the ecological and health implications of chemical pollutants, guiding regulatory policies and remediation efforts to protect public health and the environment (Domingo, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s common for such compounds to interact with specific enzymes or receptors within the cell .
Mode of Action
Similar compounds often function through a two-step mechanism characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
It’s common for such compounds to interfere with critical biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound .
Result of Action
properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-6-2-1-5-13(14)17(21)19-15-7-3-4-8-16(15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJXOBUJMAJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-morpholinophenyl)benzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.